molecular formula C7H13ClN2O3 B2888385 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide CAS No. 746607-54-5

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide

Cat. No.: B2888385
CAS No.: 746607-54-5
M. Wt: 208.64
InChI Key: NMFXKRKXCIOBLO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide is an organic compound with a molecular structure that includes a chloroacetamide group and a methoxypropylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide typically involves the reaction of chloroacetyl chloride with 3-methoxypropylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

ClCH2COCl+NH2CH2CH2OCH3ClCH2CONHCH2CH2OCH3+HCl\text{ClCH}_2\text{COCl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} ClCH2​COCl+NH2​CH2​CH2​OCH3​→ClCH2​CONHCH2​CH2​OCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methoxybenzyl)acetamide
  • 2-chloro-N-(2,3-dimethoxybenzyl)acetamide
  • N-(4-chloro-2-(3-methoxybenzoyl)phenyl)acetamide

Uniqueness

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Biological Activity

2-Chloro-N-(3-methoxypropylcarbamoyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₁₀ClN₃O₂
  • Molecular Weight : 205.63 g/mol
  • Structure : The compound contains a chloro group, a methoxy propyl group, and an acetamide moiety which contribute to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown enhanced activity against various pathogens, including Klebsiella pneumoniae and Candida albicans, particularly when chlorine is present in the structure . The presence of the chloro atom is believed to enhance the binding affinity to target enzymes, promoting cell lysis and inhibiting bacterial growth.

Anticonvulsant Properties

The anticonvulsant activity of similar compounds has been documented, suggesting that this compound may also possess neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter receptors, particularly GABA receptors, which play a crucial role in neuronal excitability and seizure threshold.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The chloro substituent enhances the molecule's ability to interact with penicillin-binding proteins, leading to bacterial cell wall disruption.
  • Neurotransmitter Modulation : Interaction with GABA receptors may stabilize neuronal activity, reducing the likelihood of seizures.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of acetamides with chloro substituents showed improved efficacy against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was significantly lower for compounds containing chlorine compared to their non-chlorinated counterparts .
  • Toxicity Profile : Preliminary toxicity assessments indicated that this compound exhibits a favorable safety profile, with low cytotoxicity observed in vitro. Further studies are necessary to confirm these findings in vivo .

Data Table: Biological Activity Summary

Activity Type Observed Effect Reference
AntimicrobialEffective against Klebsiella pneumoniae
AnticonvulsantPotential modulation of GABA receptors
CytotoxicityLow cytotoxicity in vitro

Properties

IUPAC Name

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3/c1-13-4-2-3-9-7(12)10-6(11)5-8/h2-5H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXKRKXCIOBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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